2-Naphthyl 2-methylbenzenesulfonate
Description
2-Naphthyl 2-methylbenzenesulfonate is a sulfonate ester comprising a naphthalene moiety (2-naphthyl group) linked to a 2-methylbenzenesulfonate (tosylate) group. Sulfonate esters of this type are widely utilized in organic synthesis as electrophilic intermediates or protecting groups due to their stability and controlled reactivity. The 2-methylbenzenesulfonate group enhances thermal stability compared to aliphatic sulfonates, while the aromatic naphthyl group may increase hydrophobicity, influencing solubility and reactivity .
Properties
Molecular Formula |
C17H14O3S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
naphthalen-2-yl 2-methylbenzenesulfonate |
InChI |
InChI=1S/C17H14O3S/c1-13-6-2-5-9-17(13)21(18,19)20-16-11-10-14-7-3-4-8-15(14)12-16/h2-12H,1H3 |
InChI Key |
WNKHCDDEMFRUKZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Key Properties of Sulfonate Esters
| Compound | Reactivity (Relative) | Solubility (Polar Solvents) | Primary Applications |
|---|---|---|---|
| This compound | Moderate | Low | Organic synthesis, polymers |
| 2-Naphthyl triflate | High | Moderate | Pharmaceuticals, catalysis |
| 2-(2-Hydroxyethoxy)ethyl tosylate | Low | High | Drug delivery, hydrogels |
Table 2: Market and Production Metrics (2020–2025)
| Compound | Global Production (MT/Yr) | CAGR | Key Drivers |
|---|---|---|---|
| 2-Naphthyl triflate | 1,200 (2025 projected) | 5.2% | Agrochemicals, OLED materials |
| Tosylate esters (general) | 8,500 (2025 projected) | 3.8% | Polymers, pharmaceuticals |
Research Findings and Challenges
- Synthesis Optimization : Tosylate esters like this compound are synthesized via nucleophilic substitution of 2-naphthol with 2-methylbenzenesulfonyl chloride. Yield improvements (up to 85%) are achieved using phase-transfer catalysts .
- Stability Studies : Tosylates exhibit decomposition temperatures >200°C, outperforming triflates (<150°C) but requiring inert storage conditions to prevent hydrolysis .
- Economic Impact: The lower cost of toluenesulfonyl chloride ($50–70/kg) compared to triflic anhydride ($300–400/kg) makes tosylates economically favorable for large-scale applications .
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